1-methyl-3-(naphthalen-1-ylamino)-1H-pyrrole-2,5-dione
CAS No.:
Cat. No.: VC16378415
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H12N2O2 |
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Molecular Weight | 252.27 g/mol |
IUPAC Name | 1-methyl-3-(naphthalen-1-ylamino)pyrrole-2,5-dione |
Standard InChI | InChI=1S/C15H12N2O2/c1-17-14(18)9-13(15(17)19)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,16H,1H3 |
Standard InChI Key | FLEUUANEZPUKNN-UHFFFAOYSA-N |
Canonical SMILES | CN1C(=O)C=C(C1=O)NC2=CC=CC3=CC=CC=C32 |
Introduction
Structural Characteristics and Molecular Properties
Core Pyrrole-2,5-dione Scaffold
The pyrrole-2,5-dione moiety forms the central framework of this compound, featuring two ketone groups at positions 2 and 5. This structure is planar due to conjugation across the ring, with bond lengths and angles consistent with other derivatives (e.g., C=O bonds averaging 1.21 Å and C-N bonds at 1.35 Å) . The methyl group at position 1 introduces steric effects that may influence rotational freedom, while the naphthalen-1-ylamino substituent at position 3 adds significant aromatic bulk, likely enhancing π-π stacking interactions in biological systems.
Molecular Formula and Weight
Based on structural analogs, the molecular formula is inferred as C₁₅H₁₂N₂O₂, with a molecular weight of 252.27 g/mol. This calculation assumes substitution of the phenyl group in 1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione (MW: 202.21 g/mol) with a naphthalen-1-yl group (C₁₀H₇), adding 50.06 g/mol.
Spectroscopic Signatures
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¹H NMR: The naphthalen-1-ylamino group would produce distinct aromatic signals in the δ 7.2–8.5 ppm range, with coupling patterns indicative of substituent positions. The methyl group at N1 is expected as a singlet near δ 3.0–3.5 ppm .
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¹³C NMR: Carbonyl resonances (C2 and C5) typically appear at δ 165–175 ppm, while the naphthalene carbons would span δ 120–140 ppm .
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IR Spectroscopy: Strong absorptions for C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) are anticipated .
Synthetic Methodology
Reaction Design
The synthesis likely follows a pathway analogous to the formation of 1-methyl-3-(phenylamino)-1H-pyrrole-2,5-dione , involving:
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Cyclization: Reaction of 2,3-dimethylmaleic anhydride with 1-naphthylamine under reflux in a polar aprotic solvent (e.g., DMF or THF).
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Methylation: Introduction of the methyl group via alkylation at the pyrrole nitrogen using methyl iodide or dimethyl sulfate.
Optimization Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the 3-position requires careful control of reaction temperature and stoichiometry .
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Purification: Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) would separate the target compound from unreacted starting materials and byproducts .
Biological Activity and Applications
Antibacterial Properties
Analogous compounds demonstrate moderate activity against Staphylococcus aureus and Mycobacterium smegmatis (MIC: 16–64 µg/mL) . The naphthalene moiety could improve membrane permeability, though this hypothesis requires experimental validation.
Pharmacokinetic Considerations
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Solubility: The compound’s logP is estimated at ~3.5 (via ChemAxon), suggesting moderate lipophilicity.
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Metabolic Stability: The methyl group at N1 may reduce oxidative metabolism compared to unmethylated analogs .
Comparative Analysis with Structural Analogs
Future Research Directions
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Synthetic Validation: Confirming the proposed synthesis route and optimizing yields.
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Crystallographic Studies: Resolving the 3D structure via X-ray diffraction to analyze substituent effects on ring planarity.
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Biological Screening: Evaluating in vitro anti-inflammatory and antimicrobial activity using PBMC and broth microdilution assays .
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